cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate
Overview
Description
“Cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.28 . The compound is typically a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate . The InChI code for this compound is 1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1 .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 229.28 .Scientific Research Applications
Stereochemistry in Oxidation Processes
The study by J. Baldwin et al. (1985) highlights the stereochemical outcomes of hypochlorite oxidation of 1-amino-cis-cyclopropane carboxylic acid derivatives, revealing the retention of stereochemistry which is crucial in synthetic organic chemistry for the development of drugs and other active molecules (Baldwin, Jackson, Adlington, & Rawlings, 1985).
Substituent Effects on Acidity and NMR Spectra
Research by Y. Kusuyama (1979) discusses the influence of different substituents on the pKa values and carbon-13 chemical shifts for the methylene carbon of the ethyl group in cis-2-substituted 1-cyclopropanecarboxylates. This study provides insights into electronic effects and their impact on molecular properties, which are vital for designing molecules with desired reactivity and stability (Kusuyama, 1979).
Biocatalytic Asymmetric Synthesis
The work by Shaozhou Zhu et al. (2018) explores the biocatalytic asymmetric synthesis of key chiral intermediates using a newly isolated Sphingomonas aquatilis strain. This approach demonstrates the potential of biocatalysis in producing chiral compounds efficiently, which are critical in the pharmaceutical industry (Zhu, Shi, Zhang, & Zheng, 2018).
Synthesis and Structural Studies
The synthesis and activity studies of cis-and trans-2-(aminomethyl)cyclopropanecarboxylic acid derivatives by R. Allan et al. (1980) and the synthesis, crystal structures, and modelling of β-oligopeptides by Stefan Abele et al. (1999) highlight the versatility of cyclopropane derivatives in mimicking biological molecules and developing novel materials with specific structural properties (Allan et al., 1980); (Abele, Seiler, & Seebach, 1999).
Safety and Hazards
Properties
IUPAC Name |
ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFOWMOJLYSPS-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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